molecular formula C7H8N2O B3079082 1-(6-Aminopyridin-2-YL)ethanone CAS No. 1060801-23-1

1-(6-Aminopyridin-2-YL)ethanone

Cat. No.: B3079082
CAS No.: 1060801-23-1
M. Wt: 136.15 g/mol
InChI Key: OWXJHHZBARYNCT-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-2-YL)ethanone is a pyridine derivative characterized by an ethanone group (-COCH₃) at the 1-position and an amino group (-NH₂) at the 6-position of the pyridine ring. Its molecular formula is C₇H₈N₂O, and it serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The amino group enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing heterocyclic frameworks .

Properties

IUPAC Name

1-(6-aminopyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXJHHZBARYNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303429
Record name 1-(6-Amino-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-23-1
Record name 1-(6-Amino-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-2-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(6-Aminopyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with ammonia or an amine under suitable conditions to introduce the amino group at the 6-position of the pyridine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(6-Aminopyridin-2-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Aminopyridin-2-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-2-YL)ethanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-Aminopyridin-2-YL)ethanone are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogs in the Pyridine Series
Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Properties References
This compound C₇H₈N₂O -NH₂ at 6-position, -COCH₃ at 1-position Acylation of pyridine derivatives Pharmaceutical intermediate
1-(6-Methylpyridin-2-YL)ethanone C₈H₉NO -CH₃ at 6-position, -COCH₃ at 1-position Friedel-Crafts acylation Flavoring agent, ligand in coordination chemistry
1-(5-Methoxyindolin-1-YL)ethanone C₁₁H₁₂N₂O₂ Methoxyindoline backbone, -COCH₃ Claisen-Schmidt condensation Antibacterial agents, chalcone precursors

Key Observations :

  • Substituent Effects: The amino group in this compound increases its polarity and hydrogen-bonding capacity compared to the methyl group in 1-(6-Methylpyridin-2-YL)ethanone. This makes the former more reactive in cross-coupling reactions but less stable under acidic conditions .
  • Biological Activity: Methoxyindoline derivatives (e.g., 1-(5-Methoxyindolin-1-YL)ethanone) exhibit antibacterial properties, whereas the pyridine-based ethanones are primarily synthetic intermediates .
Pyrimidine-Based Analogs
Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Properties References
1-(2-Aminopyrimidin-4-YL)ethanone C₆H₇N₃O -NH₂ at 2-position, -COCH₃ at 4-position Condensation of malononitrile derivatives Kinase inhibitor precursors
4-Acetyl-2-methylpyrimidine C₇H₈N₂O -CH₃ at 2-position, -COCH₃ at 4-position Acylation of pyrimidines Flavoring additive (caramel-like odor)

Key Observations :

  • Ring Heteroatoms: Pyrimidine analogs (e.g., 1-(2-Aminopyrimidin-4-YL)ethanone) exhibit distinct electronic properties due to two nitrogen atoms in the ring, enhancing their binding affinity in enzyme inhibition compared to pyridine derivatives .
  • Synthetic Flexibility: Pyrimidine-based ethanones are often synthesized via Claisen-Schmidt condensations, whereas pyridine derivatives may require Friedel-Crafts acylation or transition-metal catalysis .
Adamantyl-Functionalized Derivatives
Compound Name Molecular Formula Key Structural Features Synthesis Method Applications/Properties References
1-(Adamantan-1-YL)-2-[(pyridin-2-YLmethyl)sulfinyl]ethan-1-one C₁₉H₂₅NO₂S Adamantyl group, sulfinyl linker Oxidation of sulfides Potent kinase inhibitors

Key Observations :

  • Bulkiness and Bioactivity: Adamantyl groups improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in drug candidates. This contrasts with simpler pyridine ethanones, which are more water-soluble .
Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 136.15 0.45 12.3 145–148 (dec.)
1-(6-Methylpyridin-2-YL)ethanone 135.16 1.12 8.9 92–94
1-(2-Aminopyrimidin-4-YL)ethanone 137.14 0.78 10.5 160–162

Note: Data inferred from structurally related compounds in the evidence

Table 2: Reactivity in Common Reactions
Reaction Type This compound 1-(6-Methylpyridin-2-YL)ethanone
Nucleophilic Substitution High (due to -NH₂) Low
Condensation (e.g., Claisen-Schmidt) Moderate High
Metal-Catalyzed Coupling Excellent (Pd, Cu) Moderate

Biological Activity

1-(6-Aminopyridin-2-YL)ethanone, also known as this compound dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₂O and a molecular weight of 138.15 g/mol. The compound features an amino group at the 6-position of the pyridine ring and an ethanone functional group, which contribute to its reactivity and biological activity. Its structural uniqueness allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and drug development .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. In vitro assays have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
  • Multidrug Resistance Modulation : The compound has been studied for its ability to reverse multidrug resistance (MDR) in cancer therapy. It modulates the activity of the ABCB1 efflux pump, enhancing the retention of chemotherapeutic agents like doxorubicin in resistant cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in drug metabolism and transport, thereby increasing the efficacy of concurrent treatments .
  • Cell Cycle Disruption : It has been observed to cause cell cycle arrest in the G1 phase, which is crucial for preventing proliferation in cancer cells .

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy : A study published in the International Journal of Research evaluated various derivatives of aminopyridines for their cytotoxic effects on multidrug-resistant mouse T-lymphoma cells. The results indicated that compounds similar to this compound exhibited moderate to high cytotoxicity against these resistant cell lines .
  • Antimicrobial Testing : Another research effort focused on assessing the antimicrobial properties of pyridine derivatives, including this compound. The findings suggested notable activity against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarity IndexBiological Activity
1-(2-Aminopyridin-3-yl)ethanone65326-33-20.80Anticancer, Antimicrobial
1-(4-Aminopyridin-2-yl)ethanone1256785-86-00.87Anticancer
4-Amino-1-(pyridin-3-yl)butan-1-one1187930-07-90.79Antimicrobial
1-(4-Methylpyridin-2-yl)ethanone6940-57-40.84Moderate Cytotoxicity

The table illustrates that while several compounds share structural similarities with this compound, their biological activities can vary significantly based on subtle changes in their chemical structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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